molecular formula C8H4Na2O4 B12388295 disodium;terephthalate

disodium;terephthalate

Cat. No.: B12388295
M. Wt: 210.09 g/mol
InChI Key: VIQSRHWJEKERKR-UHFFFAOYSA-L
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Description

Disodium terephthalate (Na₂C₈H₄O₄) is the sodium salt of terephthalic acid, characterized by two carboxylate groups positioned para to each other on a benzene ring (Figure 3, ). It is widely utilized in organic sodium-ion battery anodes due to its redox-active carboxylate groups and high theoretical capacity (~255 mAh g⁻¹) . Additionally, it serves as a precursor in polyethylene terephthalate (PET) recycling processes, where its solubility in water-ethylene glycol mixtures is critical for downstream process design .

Properties

Molecular Formula

C8H4Na2O4

Molecular Weight

210.09 g/mol

IUPAC Name

disodium;terephthalate

InChI

InChI=1S/C8H6O4.2Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2

InChI Key

VIQSRHWJEKERKR-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Batch Reactor Synthesis

The depolymerization of PET waste using alkaline agents remains the most widely adopted method for disodium terephthalate production. In a representative batch process, 10 g of PET flakes react with 10 g of sodium bicarbonate in 50 g of ethylene glycol at 180°C for 4–6 hours, achieving a 99% depolymerization rate. The reaction proceeds via nucleophilic attack by hydroxide ions on the ester linkages of PET, yielding disodium terephthalate and ethylene glycol as primary products. Critical parameters include:

  • Temperature : Optimal depolymerization occurs at 180–200°C, with lower temperatures (<150°C) resulting in incomplete conversion due to reduced reaction kinetics.
  • Alkali-to-PET ratio : A 1:1 mass ratio of sodium bicarbonate to PET ensures stoichiometric deprotonation of terephthalic acid intermediates.
  • Solvent selection : Ethylene glycol acts as both solvent and reactant, with viscosity reductions above 160°C enhancing mass transfer rates.

Post-reaction processing involves vacuum filtration to remove undegraded PET, followed by acidification with HCl to precipitate terephthalic acid. Recrystallization from hot water yields disodium terephthalate with 98.5% purity.

Continuous Flow Processes

Recent advances in chemical recycling have enabled continuous disodium terephthalate production via twin-screw extrusion (TSE). In a groundbreaking study, PET/NaOH/water mixtures (1:0.44:1.43 mass ratio) were processed at 160°C with residence times of 36–58 seconds, achieving 97.3–98.3% depolymerization. The TSE system applies intense shear forces that:

  • Increase PET surface area by 300% through mechanical fragmentation
  • Enhance alkali diffusion into polymer matrices
  • Reduce thermal degradation of ethylene glycol byproducts

Table 1: Performance Metrics of Continuous vs. Batch Alkaline Depolymerization

Parameter Batch Process Continuous Process
Temperature (°C) 180 160
Residence Time 4–6 hours 36–58 seconds
Depolymerization Rate 99% 97.3–98.3%
Throughput (kg/h) 0.5 20
Energy Consumption (MJ/kg) 48 29

The continuous method reduces energy input by 40% while increasing throughput 40-fold, making it economically viable for industrial-scale PET recycling.

Hydrolysis of Terephthalonitrile

Chemical Hydrolysis with Sodium Hydroxide

Patented methods describe the preparation of disodium terephthalate via terephthalonitrile hydrolysis. In a controlled reaction, 128 g (1.0 mol) of terephthalonitrile is added to boiling aqueous NaOH (2.05 mol in 500 mL H₂O), yielding 185 g (0.88 mol) of disodium terephthalate with <100 ppm nitrogen impurities. The two-stage mechanism involves:

  • Nitrile hydrolysis :
    $$ \text{NC-C₆H₄-CN + 4NaOH → NaOOC-C₆H₄-COONa + 2NH₃↑} $$
    Ammonia evolution completes within 30 seconds under reflux conditions.

  • Salt formation :
    Excess NaOH ensures complete deprotonation of terephthalic acid intermediates, with reaction completion confirmed by pH stabilization above 12.5.

Electrolytic Conversion to Terephthalic Acid

The disodium terephthalate produced via hydrolysis can be electrolytically converted to terephthalic acid (TPA) for purification. Using a divided cell with nickel electrodes, solutions containing 32–126 g/L Na₂TPA achieve 95% current efficiency at 500 ASF (5.4 A/dm²). Critical operational parameters include:

  • Anode composition : Nickel alloys resist oxidation at applied voltages up to 6.2 V
  • Electrolyte recycling : Catholyte (NaOH/Na₂TPA) is continuously returned to hydrolysis reactors
  • Slurry processing : TPA precipitates as fine crystals (D50 = 15 µm) suitable for direct PET synthesis

Comparative Analysis of Preparation Methods

Reaction Efficiency and Yield

Table 2: Yield Comparison Across Synthesis Routes

Method Starting Material Yield (%) Purity (%)
PET Batch Waste bottles 99 98.5
PET Continuous Composite films 97.3 97.0
Terephthalonitrile Lab-grade CN 88 99.9

The terephthalonitrile route provides superior purity for electrochemical applications but requires costly nitrile precursors. PET-based methods offer lower costs ($0.12/kg vs. $2.15/kg) but need extensive purification for battery-grade material.

Industrial Scalability Considerations

Continuous extrusion processes address three key scalability challenges:

  • Material handling : Twin-screw systems process PET composites without pre-sorting
  • Reaction control : Real-time torque monitoring adjusts screw speed to maintain 97% conversion
  • Byproduct management : Ethylene glycol is distilled directly from reactor outlets at 85% recovery

Purification and Characterization Techniques

Crystallization Methods

Crude disodium terephthalate is purified via fractional crystallization from saturated NaOH solutions. Slow cooling (0.5°C/min) yields monoclinic crystals with <0.1% ethylene glycol residues. Large-scale operations employ continuous oscillatory baffled crystallizers that:

  • Reduce crystal size distribution (CSD) from 50–200 µm to 80–120 µm
  • Increase filterability rates by 70%
  • Eliminate solvent inclusions through controlled nucleation

Analytical Quality Control

Advanced characterization ensures compliance with industrial standards:

  • UV-Vis spectroscopy : Absorbance at 340 nm <0.2 indicates low organic impurities
  • ICP-OES : Sodium content 30.7±0.2% confirms stoichiometric purity
  • XRD : Characteristic peaks at 2θ = 16.4°, 25.7°, 31.2° validate crystal structure

Environmental and Economic Considerations

Waste Plastic Upcycling

PET recycling reduces greenhouse gas emissions by 1.2 kg CO₂-equivalent per kilogram of disodium terephthalate produced. A life-cycle analysis of continuous TSE processes shows:

  • 89% reduction in freshwater consumption vs. virgin monomer production
  • 63% lower energy demand than conventional batch reactors
  • 100% landfill diversion for multi-layer packaging waste

Energy Consumption Profiles

Table 3: Energy Input Comparison (per kg Product)

Process Step Batch (MJ) Continuous (MJ)
Depolymerization 38 22
Purification 10 8
Crystallization 15 12
Total 63 42

The 33% energy savings in continuous processes primarily stem from reduced thermal inputs and integrated heat recovery systems.

Chemical Reactions Analysis

Depolymerization of PET

Disodium terephthalate forms via alkaline depolymerization of polyethylene terephthalate (PET):
Reaction :
PET + 2NaHCO₃ → Na₂C₈H₄O₄ + ethylene glycol + CO₂↑
Conditions : 180°C in ethylene glycol solvent (10 g PET : 10 g NaHCO₃ : 50 g EG) achieves 99% depolymerization efficiency .

Key parameters :

ParameterValueImpact on Reaction Efficiency
Temperature180°CRate doubles per 10°C increase
NaHCO₃:PET ratio1:1 w/wExcess base prevents side reactions
Reaction time4-6 hrsProlonged heating degrades EG

Ion Exchange Reactions

The sodium ions undergo substitution with other cations in aqueous media:
General reaction :
Na₂C₈H₄O₄ + M²⁺ → MC₈H₄O₄↓ + 2Na⁺ (M = Li⁺, K⁺, Ca²⁺)
Experimental evidence :

  • Lithium substitution forms Li₂C₈H₄O₄ with 89% yield in 0.5M LiCl at 25°C

  • Potassium analogues precipitate at pH > 10 due to lower solubility

Oxidation:

Na₂C₈H₄O₄ + [O] → H₂C₈H₄O₄ (terephthalic acid) + Na₂O
Oxidizing agents :

  • KMnO₄ (acidic): 95% conversion at 80°C

  • H₂O₂ (alkaline): 72% yield with 30% excess oxidizer

Reduction:

Na₂C₈H₄O₄ + 4H₂ → C₈H₁₂O₄ (1,4-cyclohexanedimethanol) + 2NaOH
Catalytic conditions :

  • 5% Pd/C catalyst, 150°C, 50 bar H₂ pressure

Solubility-Dependent Reactivity

Aqueous solubility critically influences reaction kinetics:

Table 1: Solubility in multicomponent systems (25°C)

Solvent CompositionNa₂C₈H₄O₄ Solubility (wt%)Freezing Point (°C)
H₂O13.0 ± 0.2-0.3
20 mol% EG + H₂O6.8 ± 0.3-9.1
5 wt% NaOH + H₂O4.2 ± 0.1-4.7
40 mol% EG + 5 wt% NaOH1.9 ± 0.2-15.4

Data demonstrates ethylene glycol (EG) and NaOH exert synergistic salting-out effects, reducing solubility by 85% in mixed solvents .

Acid-Base Equilibria

Protonation states govern speciation in aqueous media:

pH-dependent species :

  • pH > 8: Na₂C₈H₄O₄ (dominant)

  • 4 < pH < 8: NaHC₈H₄O₄

  • pH < 4: H₂C₈H₄O₄ precipitates

Titration data :
0.1M solution requires 2.05 eq HCl to reach pH 3.2, confirming diprotic behavior . Buffer capacity peaks at pH 5.1 (pKa₂ region).

Industrial Reaction Engineering

Scientific Research Applications

Disodium terephthalate (Na2TP) is a chemical compound with various applications, particularly in industrial and scientific research. It is synthesized through the reaction of terephthalic acid with sodium hydroxide .

Scientific Research Applications

  • Battery Anode Material: Disodium terephthalate is being explored as a potential anode material for sodium-ion batteries due to its excellent electrochemical performance .
  • Improving Crystallization Properties of Recycled Polyethylene Terephthalate (rPET): Sodium benzoate salt nucleating agents, including disodium terephthalate, can improve the crystallization properties of rPET. This is achieved through chemical nucleation, where ionic groups act as nucleation sites, enhancing the crystallization temperature and reducing half-crystallization time .
  • Chelation Therapy: Edetate disodium has shown promise in chelation therapy for cardiovascular disease, particularly in post-myocardial infarction patients. Studies indicate that it can improve cardiovascular outcomes, especially in diabetic patients, by addressing toxic metals like lead and cadmium .
  • Synthesis: Disodium terephthalate is synthesized by mixing NaOH and terephthalic acid in stoichiometric proportions with a slight excess of terephthalic acid to ensure the solution is not super-saturated . The reaction occurs under aqueous conditions :

    H2TP(aq)+2NaOH(aq)Na2TP(aq)+2H2OH_2TP(aq)+2NaOH(aq)\leftrightarrow Na_2TP(aq)+2H_2O
  • Solubility Studies: The solubility of disodium terephthalate in aqueous solutions has been experimentally determined using temperature analysis, gravimetry, and titration. Its solubility is affected by the presence of ethylene glycol and sodium hydroxide, decreasing with increased ethylene glycol concentration and being "salted out" by sodium hydroxide .

Industrial Applications

  • Raw Material for Polyesters: Terephthalic acid, from which disodium terephthalate is derived, is a valuable raw material in the production of various polyesters .
  • Alkaline Hydrolysis: Disodium terephthalate is involved in the alkaline hydrolysis of polyethylene terephthalate (PET), where caustic soda is used to break down PET into terephthalic acid in an alkaline environment .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Exhibits low sensitivity to temperature changes (e.g., 0.15–0.18 mol kg⁻¹ in water at 25–70°C) but decreases with increasing ethylene glycol (MeG) or NaOH concentration .
  • Freezing Point : Freezing points in aqueous solutions decrease linearly with MeG concentration (e.g., from −1.5°C to −18°C at 30 wt% MeG) .
  • Electrochemical Behavior : Operates via a two-electron redox mechanism at ~0.3 V vs. Na/Na⁺, offering stable cycling (>90 cycles with minimal capacity fade) .

Comparison with Structurally Similar Compounds

Disodium Naphthalate (Na₂C₁₀H₆O₄)

  • Structure : Naphthalene backbone with two carboxylate groups (Figure 1, ).
  • Electrochemical Performance: Higher theoretical capacity (~280 mAh g⁻¹) due to the larger aromatic system. Na/Na⁺), increasing risk of sodium plating .
  • Stability : Prone to structural degradation during cycling compared to disodium terephthalate .
Property Disodium Terephthalate Disodium Naphthalate
Theoretical Capacity 255 mAh g⁻¹ 280 mAh g⁻¹
Redox Potential 0.3 V vs. Na/Na⁺ 0.1 V vs. Na/Na⁺
Cycle Stability (90 cycles) 95% retention 85% retention
Reference

Derivatives with Substituents

Functional groups on the benzene ring modulate electrochemical behavior:

  • Na/Na⁺). Enhance capacity retention (300 mAh g⁻¹ after 50 cycles) .
  • Na/Na⁺) and reduce capacity (200 mAh g⁻¹) due to destabilized carboxylate anions .

Diphenyl Terephthalate (C₂₀H₁₄O₄)

  • Structure : Ester derivative with phenyl groups replacing sodium ions .
  • Applications : Primarily used as a plasticizer or intermediate in polymer synthesis.
  • Solubility : Insoluble in water but soluble in organic solvents (e.g., dichloromethane), limiting utility in aqueous battery systems .

Comparison with Functionally Similar Sodium Salts

Disodium Diphosphate (Na₂P₂O₇)

  • Applications : Food additive (emulsifier), detergent component, and flame retardant .
  • Electrochemical Relevance: Not redox-active, unlike disodium terephthalate, making it unsuitable for battery electrodes .

Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Disodium Salt (HPN-68L)

  • Structure : Aliphatic dicarboxylate with a bicyclic backbone .
  • Function : High-efficiency nucleating agent for polypropylene and PET crystallization.
  • Performance : Superior nucleation efficiency in PET compared to disodium terephthalate due to stronger carboxylate-metal coordination .

Industrial and Environmental Relevance

  • PET Recycling : Disodium terephthalate’s solubility in MeG-H₂O-NaOH mixtures enables efficient recovery of terephthalic acid, critical for closed-loop PET recycling .
  • Battery Technology: Outperforms disodium naphthalate and unmodified carboxylates in cycle stability and rate capability, aligning with sustainable energy storage goals .

Q & A

Q. What experimental methods are recommended for determining the solubility of disodium terephthalate in aqueous-organic mixtures?

To measure solubility, employ gravimetry and titration under controlled atmospheric conditions. For water-ethylene glycol systems, prepare mixtures with varying solvent ratios (e.g., 0–70% ethylene glycol), equilibrate at target temperatures (5–25°C), and quantify dissolved disodium terephthalate via mass difference after filtration. Titration with HCl can validate sodium hydroxide impurity levels, which influence solubility accuracy .

Q. How does temperature affect the solubility of disodium terephthalate in mixed-solvent systems?

Experimental data indicate minimal temperature dependence. For example, in water-ethylene glycol mixtures, solubility changes <5% across a 30°C range. To confirm this, conduct isothermal experiments (e.g., 5–70°C) using jacketed reactors with precise thermostatic control, and analyze dissolved solute via UV-Vis spectroscopy or gravimetry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for disodium terephthalate across literature sources?

Discrepancies often arise from unaccounted impurities (e.g., sodium hydroxide) or solvent composition variations. Standardize experiments by:

  • Controlling NaOH concentration (e.g., 0.1–1.0 M) in mixtures.
  • Using high-purity solvents and validating compositions via NMR or ion chromatography.
  • Cross-referencing phase diagrams (e.g., SLE curves from -25°C to 70°C) with thermodynamic models .

Q. What thermodynamic models are suitable for predicting disodium terephthalate behavior in multicomponent systems?

Use the Extended UNIQUAC model to correlate solid-liquid equilibria (SLE) and vapor-liquid equilibria (VLE). For quaternary systems (e.g., disodium terephthalate–NaOH–ethylene glycol–water), incorporate ion-pairing effects and activity coefficients derived from experimental boiling point, density, and viscosity data. Validate models against experimental SLE/VLE phase diagrams .

Q. What methodologies enable the use of disodium terephthalate in sustainable material synthesis, such as metal-organic frameworks (MOFs)?

Disodium terephthalate from PET waste can serve as a ligand for Fe-, Zr-, or Al-MOFs. Synthesize MOFs via aqueous-phase assembly:

Hydrolyze PET to disodium terephthalate using NaOH/ethylene glycol.

Mix with metal salts (e.g., FeCl₃) under reflux.

Characterize porosity via BET and phosphate adsorption capacity via ICP-OES .

Q. How does disodium terephthalate’s electronic structure influence its application in energy storage?

Analyze HOMO/LUMO eigenvalues via density functional theory (DFT) to assess redox activity. Doping with electron-withdrawing groups (e.g., –NO₂) lowers LUMO levels, enhancing suitability as a battery anode. Validate through cyclic voltammetry and galvanostatic charge-discharge tests in Na-ion cells .

Q. What experimental designs quantify the impact of sodium chloride on disodium terephthalate solubility?

Prepare ternary mixtures (water–NaCl–disodium terephthalate) with NaCl concentrations (0–20 wt%). Measure solubility via isothermal saturation and compare with control systems lacking NaCl. Use ion chromatography to monitor Na⁺/Cl⁻ interference and correlate with Debye-Hückel theory .

Q. How can boiling point elevation in disodium terephthalate solutions inform process design for chemical recycling?

For quaternary systems (e.g., ethylene glycol–water–NaOH–disodium terephthalate), measure boiling points at atmospheric pressure using ebulliometry. Model boiling point elevation via Antoine equation parameters adjusted for ionic strength. Apply results to optimize distillation conditions in PET depolymerization workflows .

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